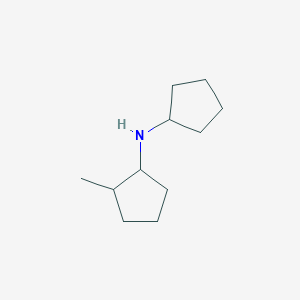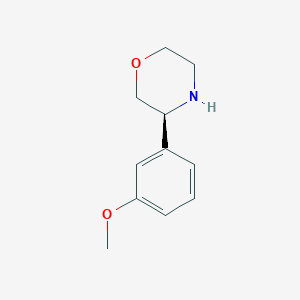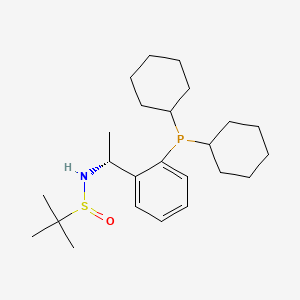![molecular formula C7H6IN3 B13648147 8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
8-Iodoimidazo[1,2-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under various conditions to yield different products. For instance, in toluene with iodine and tert-butyl hydroperoxide (TBHP), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: TBHP in ethyl acetate.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine compounds.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
8-Iodoimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-Iodoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
- Imidazo[1,2-a]pyridine derivatives
Comparison: 8-Iodoimidazo[1,2-a]pyridin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H6IN3 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
8-iodoimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 |
Clé InChI |
PLFYYSZUTXPIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C(=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)




![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)






